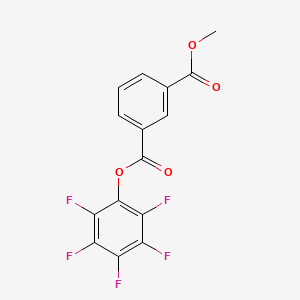![molecular formula C19H33O5PS B14247695 Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate CAS No. 408496-45-7](/img/structure/B14247695.png)
Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring, which is further substituted with an octane-1-sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable aryl halide under basic conditions. One common method is the Arbuzov reaction, where diethyl phosphite reacts with an aryl halide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields . Additionally, the reaction conditions can be optimized by varying the solvent, temperature, and catalyst to achieve the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The phosphonate group can be reduced to phosphine oxides.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Phosphine oxides.
Substitution: Brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.
Medicine: Explored for its potential use in drug development, particularly as a prodrug for delivering active phosphonate moieties.
Industry: Employed as a corrosion inhibitor in metal protection.
Wirkmechanismus
The mechanism of action of diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate involves its interaction with molecular targets through its phosphonate group. This group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate esters as substrates. The sulfonyl group may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phenylphosphonate: Lacks the octane-1-sulfonyl group, making it less hydrophobic.
Diethyl {[4-(methylsulfonyl)phenyl]methyl}phosphonate: Contains a methylsulfonyl group instead of an octane-1-sulfonyl group, affecting its solubility and reactivity.
Uniqueness
Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate is unique due to its combination of a long alkyl chain (octane-1-sulfonyl group) and a phosphonate group. This structure imparts distinct hydrophobic and hydrophilic properties, making it suitable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
408496-45-7 |
|---|---|
Molekularformel |
C19H33O5PS |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
1-(diethoxyphosphorylmethyl)-4-octylsulfonylbenzene |
InChI |
InChI=1S/C19H33O5PS/c1-4-7-8-9-10-11-16-26(21,22)19-14-12-18(13-15-19)17-25(20,23-5-2)24-6-3/h12-15H,4-11,16-17H2,1-3H3 |
InChI-Schlüssel |
AXJXZFMFFZKKMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCS(=O)(=O)C1=CC=C(C=C1)CP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-](/img/structure/B14247615.png)
![(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide](/img/structure/B14247623.png)

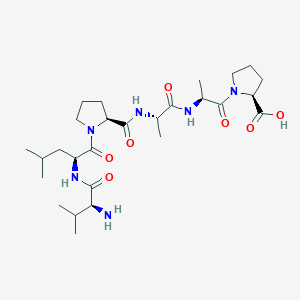
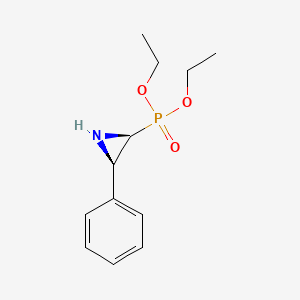
![1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea](/img/structure/B14247657.png)

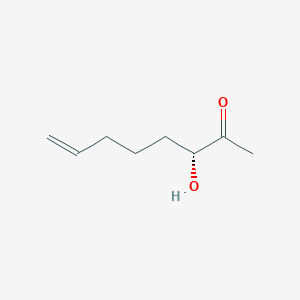
![N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine](/img/structure/B14247670.png)
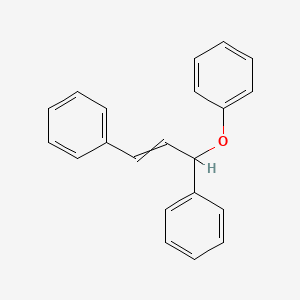
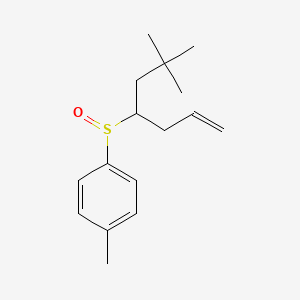
![{8-[(Methoxycarbonyl)(prop-2-yn-1-yl)amino]naphthalen-2-yl}methyl carbonate](/img/structure/B14247704.png)
![(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B14247707.png)
